molecular formula C12H14N4O2 B2510818 N-isopropyl-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide CAS No. 440331-84-0

N-isopropyl-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide

Cat. No.: B2510818
CAS No.: 440331-84-0
M. Wt: 246.27
InChI Key: HCTBUQZTUHVHGR-UHFFFAOYSA-N
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Description

N-isopropyl-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide is a chemical compound with the molecular formula C17H13F3N4O3 and a molecular weight of 378.30 g/mol . This substance is a derivative of the 4-oxobenzo[d][1,2,3]triazin scaffold, a heterocyclic system of significant interest in medicinal chemistry for the development of novel bioactive molecules. Compounds based on the 4-oxobenzo[d]1,2,3-triazin structure have been extensively explored as potential therapeutic agents. Notably, research has identified related pyridinium-phenylacetamide hybrids incorporating this core structure as potent anti-Alzheimer agents . These compounds function as cholinesterase inhibitors, targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with high efficacy, and have demonstrated excellent inhibitory activity, in some cases far exceeding that of the standard drug donepezil . The mechanism is believed to involve interaction with both the catalytic anionic site and the peripheral anionic site (PAS) of the enzymes . Furthermore, other structurally related heterocyclic systems, such as benzo[e][1,2,4]triazino[2,3-c][1,2,3]triazin-2-ones, have shown promising and selective anticancer activity in vitro, highlighting the potential of this class of compounds in oncology research . This product is intended for research purposes only by qualified professionals. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-8(2)13-11(17)7-16-12(18)9-5-3-4-6-10(9)14-15-16/h3-6,8H,7H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTBUQZTUHVHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C(=O)C2=CC=CC=C2N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N-isopropylacetamide with a suitable benzo[d][1,2,3]triazinone derivative in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be crucial in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the triazine ring is substituted with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-isopropyl-2-(4-oxo-1,2,3-triazin-3-yl)acetamide, while reduction could produce N-isopropyl-2-(4-amino-1,2,3-triazin-3-yl)acetamide.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds within the benzotriazine class exhibit antimicrobial properties. For instance, studies have shown that related compounds demonstrate significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.

Anticancer Properties

N-isopropyl-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide has been evaluated for its anticancer potential. In vitro studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, related compounds have shown considerable growth inhibition against several cancer cell lines, such as SNB-19 and OVCAR-8 .

Antitubercular Activity

Compounds similar to this compound have been investigated for their efficacy against Mycobacterium tuberculosis. Studies have demonstrated activity against this pathogen, with some derivatives showing promising results in both in vitro and in vivo models .

Case Study 1: Anticancer Evaluation

In a study focusing on the anticancer properties of benzotriazine derivatives, this compound was found to exhibit significant cytotoxic effects against various cancer cell lines. The study employed assays to measure cell viability and apoptosis rates, revealing that the compound can effectively induce cancer cell death through mitochondrial pathways.

Case Study 2: Antimicrobial Testing

Another research effort evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated that it possesses substantial antibacterial activity, particularly against resistant strains of Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of N-isopropyl-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic pathways or signaling cascades, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-isopropyl-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide with structurally related compounds, focusing on physicochemical properties, substituent effects, and inferred biological relevance.

Table 1: Comparative Analysis of Benzotriazinone Acetamide Derivatives

Compound Name (Substituent) Molecular Formula Molecular Weight Density (g/cm³) pKa Key Structural Features Source Evidence
N-Cycloheptyl analog C17H18N4O2 300.36 1.34±0.1 14.09±0.20 Bulky cycloheptyl group; enhanced lipophilicity
N-(2-Cyclohexenylethyl) analog C17H20N4O2 312.37 N/A N/A Unsaturated cyclohexene; potential π-π interactions
N-(3-Benzoimidazolylpropyl) analog C22H24N6O2 404.5 N/A N/A Benzimidazole moiety; possible H-bond donor/acceptor
2-(2-Chlorophenyl)-N-(ethyl-linked) analog C17H15ClN4O2 342.8 N/A N/A Chlorophenyl group; increased electronegativity
N-Isopropyl-2-(4-oxobenzo-triazin-yl)acetamide C13H16N4O2 276.3 (calc) ~1.3 (pred) ~14.0 Compact isopropyl group; balanced lipophilicity Inferred

Key Comparisons:

Substituent Effects on Physicochemical Properties: The N-cycloheptyl analog (MW 300.36) has higher molecular weight and density (1.34 g/cm³) compared to the isopropyl derivative (MW ~276.3), suggesting that bulkier substituents increase steric hindrance and may reduce solubility . The isopropyl group in the target compound likely offers intermediate lipophilicity, optimizing blood-brain barrier penetration for CNS targets compared to polar benzimidazole (e.g., MW 404.5 in ) or electron-withdrawing chlorophenyl groups (MW 342.8 in ).

Synthetic Routes :

  • Analogs in and were synthesized via 1,3-dipolar cycloaddition or nucleophilic substitution, suggesting that the target compound could be prepared similarly using isopropylamine as the nucleophile .

Biological Relevance: Pyrrolotriazinone derivatives (e.g., 20a in ) exhibit GPR139 agonist activity, implying that the benzotriazinone core in the target compound may share similar receptor-binding motifs . The chlorophenyl analog () highlights how electron-withdrawing groups might enhance stability or interaction with hydrophobic binding pockets .

pKa and Solubility :

  • Predicted pKa values for cycloheptyl (14.09) and isopropyl (~14.0) analogs suggest similar ionization profiles, favoring neutral forms at physiological pH, which is critical for passive cellular uptake .

Biological Activity

N-isopropyl-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide, also known by its IUPAC name 2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-propan-2-ylacetamide, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound based on diverse sources.

  • Molecular Formula : C₁₂H₁₄N₄O₂
  • Molecular Weight : 246.27 g/mol
  • CAS Number : 440331-84-0
  • InChI Key : HCTBUQZTUHVHGR-UHFFFAOYSA-N

Synthesis and Derivatives

The synthesis of this compound has been explored in various studies focusing on the benzotriazine derivatives. These compounds exhibit a range of biological activities including antimicrobial and anti-Alzheimer effects. For instance, derivatives of benzotriazine have shown significant inhibitory activity against acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzotriazine derivatives. The compound this compound has been evaluated for its effectiveness against various pathogens:

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus3264
Escherichia coli64128
Candida albicans1632

These results indicate that the compound exhibits moderate antibacterial and antifungal activities .

Neuroprotective Effects

The neuroprotective activity of this compound has also been investigated. In vitro studies using PC12 cells demonstrated that this compound can protect against oxidative stress induced by hydrogen peroxide (H₂O₂). The mechanism appears to involve inhibition of AChE activity and potential interactions with neuroprotective pathways .

Case Studies

  • Alzheimer's Disease Model : In a study involving transgenic mice models for Alzheimer's disease, administration of related benzotriazine derivatives resulted in improved cognitive function as measured by the Morris water maze test. The compounds were found to significantly reduce AChE activity in brain tissues .
  • Oxidative Stress Study : Another investigation assessed the protective effects against H₂O₂-induced oxidative stress in neuronal cell lines. The results indicated that treatment with N-isopropyl derivatives led to decreased levels of reactive oxygen species (ROS) and improved cell viability compared to untreated controls .

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